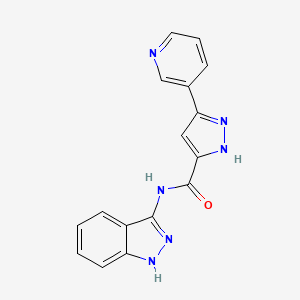
N-(1H-indazol-3-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-INDAZOL-3-YL)-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features an indazole ring, a pyridine ring, and a pyrazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-INDAZOL-3-YL)-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Indazole Ring: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: The indazole and pyrazole rings can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the rings.
Reduction: Reduction reactions could be used to modify the functional groups attached to the rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(1H-INDAZOL-3-YL)-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with such structures might interact with enzymes or receptors, modulating their activity. The indazole and pyrazole rings could facilitate binding to specific sites on proteins, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-Indazol-3-yl)-3-(2-pyridyl)-1H-pyrazole-5-carboxamide
- N-(1H-Indazol-3-yl)-3-(4-pyridyl)-1H-pyrazole-5-carboxamide
Uniqueness
N-(1H-INDAZOL-3-YL)-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the specific positioning of the pyridine ring, which may confer distinct biological properties compared to its analogs.
Properties
Molecular Formula |
C16H12N6O |
|---|---|
Molecular Weight |
304.31 g/mol |
IUPAC Name |
N-(1H-indazol-3-yl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H12N6O/c23-16(18-15-11-5-1-2-6-12(11)19-22-15)14-8-13(20-21-14)10-4-3-7-17-9-10/h1-9H,(H,20,21)(H2,18,19,22,23) |
InChI Key |
YHQPCQVHTWYGPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)NC(=O)C3=CC(=NN3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-tert-butylphenyl)ethyl]-5-methylthiophene-3-carboxamide](/img/structure/B10981908.png)
![N-[4-(acetylamino)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B10981912.png)
![N-[2-(2,3-Dioxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-YL)acetamide](/img/structure/B10981931.png)
![3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)propanamide](/img/structure/B10981933.png)

![N-(5-chloro-2-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10981937.png)
![1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10981938.png)
![N-[(2-methyl-1H-indol-1-yl)acetyl]glycine](/img/structure/B10981940.png)

![N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B10981950.png)
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B10981957.png)
![2-(4-methoxybenzyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B10981966.png)
![7-(2-Furyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10981968.png)

